molecular formula C11H8ClF2NO B8308614 2-Chloro-5-(4-(difluoromethyl)phenyl)-4-methyloxazole

2-Chloro-5-(4-(difluoromethyl)phenyl)-4-methyloxazole

Cat. No.: B8308614
M. Wt: 243.63 g/mol
InChI Key: WUHIIFHMZHAMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-(difluoromethyl)phenyl)-4-methyloxazole is a useful research compound. Its molecular formula is C11H8ClF2NO and its molecular weight is 243.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClF2NO

Molecular Weight

243.63 g/mol

IUPAC Name

2-chloro-5-[4-(difluoromethyl)phenyl]-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H8ClF2NO/c1-6-9(16-11(12)15-6)7-2-4-8(5-3-7)10(13)14/h2-5,10H,1H3

InChI Key

WUHIIFHMZHAMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 38D (4.39 g, 21.0 mmol) in THF (100 mL) at −78° C. was added LiHMDS (1.0 M in THF, 23 ml, 23 mmol) slowly via syringe. The solution was stirred 45 min, and then solid hexachloroethane (5.46 g, 23.1 mmol) was added in one portion. The reaction was allowed to proceed for 24 hr, gradually warming to ambient temperature. The reaction was quenched with half-saturated aq NH4Cl solution, and the product was extracted with Et2O. The combined organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. Flash chromatography (Analogix® Intelliflash 280™; 0% to 20% EtOAc/hexanes eluant; SF40-240 g column) yielded 3.91 g (76%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 7.72 (m, 4H), 7.10 (t, J=55.7, 1H), 2.39 (s, 3H). MS (DCI+) m/z 244 (M+H).
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Yield
76%

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